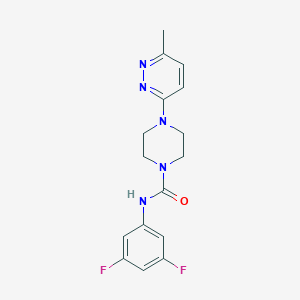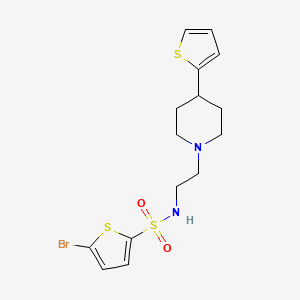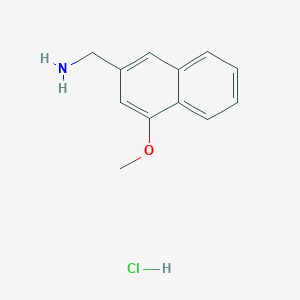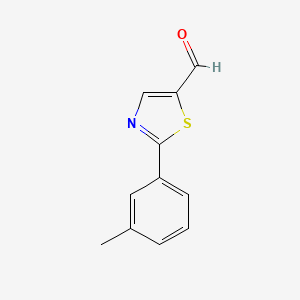
N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, also known as DF-MPJC, is a novel compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives that have shown promising results in the treatment of various diseases.
Scientific Research Applications
Enantioselective Synthesis
The research on enantioselective processes for the preparation of CGRP receptor inhibitors demonstrates the significance of piperazine derivatives in developing potent antagonists. This involves stereoselective synthesis routes, emphasizing the chemical versatility and application of such compounds in medicinal chemistry (Cann et al., 2012).
Molecular Interaction Studies
Studies on the molecular interaction of piperazine antagonists with cannabinoid receptors highlight the utility of these compounds in elucidating receptor-ligand interactions. This research provides insights into the design of receptor-specific drugs, showcasing the role of piperazine derivatives in neuropharmacology and drug development (Shim et al., 2002).
Radioligand Development
The development of PET tracers for serotonin 5-HT(1A) receptors using N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides underscores the application of piperazine derivatives in neuroimaging. Such compounds aid in the non-invasive quantification of receptor systems, contributing to the understanding of neuropsychiatric disorders (García et al., 2014).
Soluble Epoxide Hydrolase Inhibition
Research into soluble epoxide hydrolase inhibitors for potential therapeutic applications highlights the significance of triazinyl piperazine derivatives. These studies contribute to the development of new treatments for inflammatory and cardiovascular diseases, demonstrating the therapeutic potential of piperazine derivatives in addressing a wide range of health conditions (Thalji et al., 2013).
Antimicrobial Activity
The synthesis and evaluation of piperazine derivatives for antimicrobial activity provide valuable insights into the design of new antimicrobial agents. This research underscores the importance of structural modifications in enhancing the efficacy and specificity of piperazine-based compounds against various microbial pathogens (Patil et al., 2021).
properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c1-11-2-3-15(21-20-11)22-4-6-23(7-5-22)16(24)19-14-9-12(17)8-13(18)10-14/h2-3,8-10H,4-7H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWZGGPDBZLBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2705529.png)

![1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705532.png)



![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2705541.png)
![N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide](/img/structure/B2705545.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705550.png)
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2705551.png)
